molecular formula C12H16BFO4S B13636176 (2-(Fluorosulfonyl)phenyl)boronic acid pinacol ester

(2-(Fluorosulfonyl)phenyl)boronic acid pinacol ester

Cat. No.: B13636176
M. Wt: 286.13 g/mol
InChI Key: LFEWQOSAFIQOJX-UHFFFAOYSA-N
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Description

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that features a boron-containing dioxaborolane ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of a boronic acid derivative with a sulfonyl fluoride precursor. One common method includes the use of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene as a starting material, which is then reacted with a sulfonyl fluoride reagent under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl fluoride group acts as an electrophile, making it susceptible to nucleophilic attack, while the boron-containing dioxaborolane ring facilitates cross-coupling reactions through the formation of boronate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both a boron-containing dioxaborolane ring and a sulfonyl fluoride group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications and research fields .

Properties

Molecular Formula

C12H16BFO4S

Molecular Weight

286.13 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-7-5-6-8-10(9)19(14,15)16/h5-8H,1-4H3

InChI Key

LFEWQOSAFIQOJX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)F

Origin of Product

United States

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